molecular formula C18H19NO2S B2758880 (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035004-93-2

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Número de catálogo B2758880
Número CAS: 2035004-93-2
Peso molecular: 313.42
Clave InChI: NQEQOXYHNZEMST-CMDGGOBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylamide family and is known for its unique chemical properties that make it suitable for various research applications.

Aplicaciones Científicas De Investigación

Formation and Toxicity in Food Products

Acrylamide forms in food through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor and color. However, this reaction also produces acrylamide, especially in starchy foods cooked at high temperatures. Studies have demonstrated the neurotoxic, genotoxic, carcinogenic, and reproductive toxic effects of acrylamide in laboratory animals, with neurotoxicity being the only documented effect in human epidemiological studies. The exact mechanism of acrylamide formation and its health impacts necessitate a deeper understanding to develop strategies for reducing its levels in food without compromising quality and consumer acceptance (Friedman, 2003).

Mitigation Strategies in Food Processing

Research has focused on identifying and implementing strategies to reduce acrylamide formation from farm to fork. These include selecting low-asparagine and low-reducing sugar varieties of crops, modifying cooking and processing conditions, using asparaginase to convert asparagine (a precursor to acrylamide) into aspartic acid, and exploring novel food formulations. These approaches aim to minimize acrylamide content while maintaining food safety, nutritional quality, and sensory attributes. Implementing these strategies on an industrial scale presents challenges, requiring a balance between reducing acrylamide levels and meeting consumer expectations for product quality (Pedreschi et al., 2014).

Propiedades

IUPAC Name

(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-21-18(11-14-5-2-3-6-15(14)12-18)13-19-17(20)9-8-16-7-4-10-22-16/h2-10H,11-13H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEQOXYHNZEMST-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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